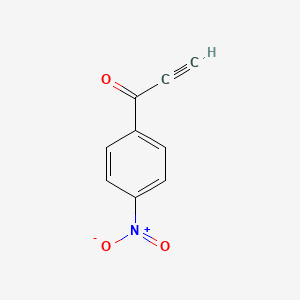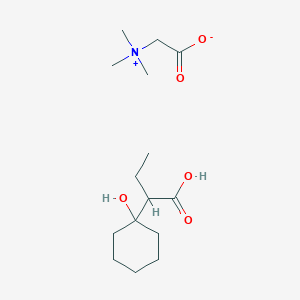
6-(1,3-benzodioxol-5-ylmethylamino)-3-(2-methylphenyl)-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,3-benzodioxol-5-ylmethylamino)-3-(2-methylphenyl)-1H-pyrimidine-2,4-dione is a member of benzodioxoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
6-(1,3-Benzodioxol-5-ylmethylamino)-3-(2-methylphenyl)-1H-pyrimidine-2,4-dione and related compounds have been primarily investigated for their structural and synthetic versatility in organic chemistry. These investigations offer insights into the synthesis of heterocyclic compounds and their structural properties.
Antithrombotic Compounds Synthesis : The compound was utilized in synthesizing new antithrombotic compounds with favorable cerebral and peripheral effects. These compounds were synthesized by methods such as thermal fusion with ureas, leading to unexpected esters alongside the intended pyridopyrimidine-diones. This study highlighted the compound's role in generating biologically active molecules with potential therapeutic applications (Furrer, Wágner, & Fehlhaber, 1994).
Synthesis of Pyrido[2,3-d]pyrimidin-5-ium Salts : The compound was involved in the synthesis of pyrido[2,3-d]pyrimidin-5-ium salts and related structures. The research demonstrated the versatility of the compound in forming various heterocyclic structures, expanding its utility in the synthesis of complex organic molecules (Tolkunov, Eresko, Mazepa, & Tolkunov, 2013).
Pyrimido[4,5-b]azepine Derivatives Formation : A study focused on the transformation of pyrimidine derivatives through thermal ene reactions, leading to pyrimido[4,5-b]azepine derivatives. This research emphasized the compound's potential in creating structurally diverse and complex molecules, contributing to the field of medicinal chemistry (Inazumi, Harada, Mizukoshi, Kuroki, Kakehi, & Noguchi, 1994).
Heterocyclic Transformations : The compound served as a reactant in heterocyclic transformations to yield various uracil and triazine derivatives. The study provided insights into the synthetic scope and utility of these reactions, emphasizing the compound's role in heterocyclic chemistry (Singh, Aggarwal, & Kumar, 1992).
Anti-HIV Activity : A specific derivative of the compound was synthesized to observe the change in biological activity after N-3 hydroxylation. The study demonstrated the compound's potential in the development of antiviral agents, specifically against HIV, highlighting its importance in pharmaceutical research (Tang, Zhang, Zhao, Zhang, Guo, Zhang, Tian, Wang, & Liu, 2015).
Eigenschaften
Molekularformel |
C19H17N3O4 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
6-(1,3-benzodioxol-5-ylmethylamino)-3-(2-methylphenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H17N3O4/c1-12-4-2-3-5-14(12)22-18(23)9-17(21-19(22)24)20-10-13-6-7-15-16(8-13)26-11-25-15/h2-9,20H,10-11H2,1H3,(H,21,24) |
InChI-Schlüssel |
FJQDOKIZVVBMDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=O)C=C(NC2=O)NCC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dihydro-2H-quinolin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone](/img/structure/B1228200.png)
![N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxo-3-pyrancarboxamide](/img/structure/B1228203.png)
![N-[(R)-[(1R,2R)-2-butylcyclopropyl]-(4-chlorophenyl)methyl]-2-thiophenecarboxamide](/img/structure/B1228205.png)
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(1,1-dioxo-3-thiolanyl)-N-ethylacetamide](/img/structure/B1228207.png)
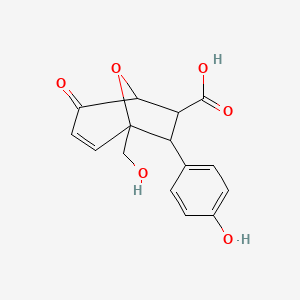
![Bis[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B1228210.png)
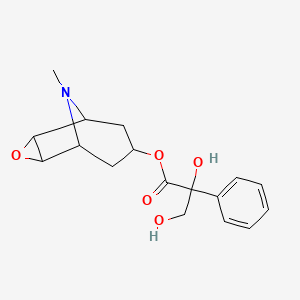
![3-Amino-4-[(4-chlorophenyl)thio]benzoic acid methyl ester](/img/structure/B1228213.png)
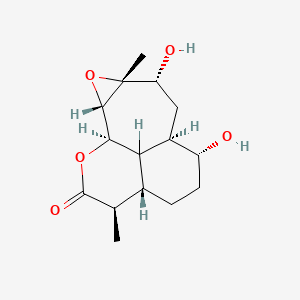
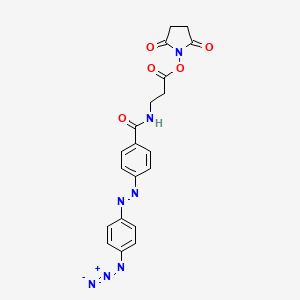
![1-cyclopentyl-5-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B1228217.png)
